molecular formula C14H12ClNO3 B6393393 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261957-46-3

5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6393393
CAS No.: 1261957-46-3
M. Wt: 277.70 g/mol
InChI Key: LAYOPHKIDUPJQW-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the third position and a 2-chloro-4-ethoxyphenyl group at the fifth position. The presence of both chloro and ethoxy substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research.

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-11-3-4-12(13(15)6-11)9-5-10(14(17)18)8-16-7-9/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYOPHKIDUPJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688198
Record name 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-46-3
Record name 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-chloro-4-ethoxyphenyl precursor, which is then coupled with a pyridine derivative. The key steps include:

    Nitration and Reduction: Nitration of 2-chloro-4-ethoxybenzene followed by reduction to obtain the corresponding amine.

    Diazotization and Coupling: Diazotization of the amine and subsequent coupling with a pyridine derivative to form the desired product.

    Hydrolysis: Hydrolysis of the intermediate to yield 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carboxylic acid groups.

    Coupling Reactions: The pyridine ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Conversion of the ethoxy group to a hydroxyl or carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and ethoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(2-Bromo-4-ethoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

    5-(2-Chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.

Uniqueness

The unique combination of the chloro and ethoxy substituents on the phenyl ring, along with the carboxylic acid group on the pyridine ring, imparts distinct chemical and biological properties to 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid. This makes it a valuable compound for various research and industrial applications.

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